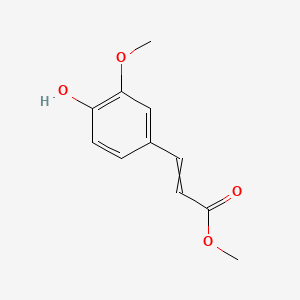

methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

Vue d'ensemble

Description

methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as methyl ferulate, is an organic compound derived from cinnamic acid. It is characterized by the presence of a methoxy group and a hydroxyl group on the aromatic ring, making it a derivative of ferulic acid. This compound is known for its antioxidant, anti-inflammatory, and potential anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate can be synthesized through various methods. One efficient method involves the Heck reaction, where bromobenzenes react with methyl acrylate in the presence of a palladium cathode and a graphite anode, using isopropyl alcohol as the solvent . Another method involves the esterification of ferulic acid with methanol under acidic conditions .

Industrial Production Methods

In industrial settings, the synthesis of methyl 4-hydroxy-3-methoxy-cinnamate often employs continuous-flow microreactors. This method uses Lipozyme® TL IM as a catalyst to facilitate the reaction between methyl cinnamates and phenylethylamines, resulting in high yields and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted cinnamates, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Materials Science Applications

Photoaligning Polymer Materials

Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is utilized in the preparation of photoaligning polymer materials. These materials are crucial in the development of optical devices and liquid crystal displays (LCDs). The compound acts as a monomer in the synthesis of polymer films that can be aligned using light exposure, leading to enhanced optical properties and performance in electronic applications .

Biodegradable Polymers

Recent studies have explored the incorporation of methyl ferulate into biodegradable polymer matrices. For instance, copolymerization with other bio-based monomers has been investigated to create environmentally friendly materials with improved mechanical properties. This approach not only addresses environmental concerns but also enhances the functionality of the resulting polymers .

Pharmaceutical Applications

Antioxidant Activity

This compound exhibits notable antioxidant activity, making it a candidate for use in pharmaceutical formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies, highlighting its potential role in formulations for skin protection and anti-aging products .

Therapeutic Potential

The compound has shown promise in various therapeutic applications, including anticancer and anti-inflammatory treatments. Research indicates that derivatives of methyl ferulate can inhibit tumor growth and reduce inflammation markers, suggesting its utility in developing novel therapeutic agents .

Cosmetic Applications

Skin Care Products

Due to its antioxidant properties, this compound is increasingly used in cosmetic formulations. It helps protect the skin from UV damage and oxidative stress, making it a valuable ingredient in sunscreens and anti-aging creams .

Stabilization of Formulations

In addition to its protective effects, this compound can stabilize emulsions and enhance the shelf life of cosmetic products by preventing degradation caused by oxidation .

Case Study 1: Polymer Development

A study conducted on the synthesis of photoaligning polymers incorporating methyl ferulate demonstrated significant improvements in optical clarity and alignment stability under UV exposure. The resultant polymer films exhibited enhanced performance metrics suitable for advanced display technologies .

Case Study 2: Antioxidant Efficacy

Research published in MDPI highlighted the efficacy of methyl ferulate as an antioxidant agent in skin care formulations. In vitro tests showed that formulations containing this compound significantly reduced oxidative stress markers when exposed to UV radiation compared to control samples lacking methyl ferulate .

Mécanisme D'action

The mechanism of action of methyl 4-hydroxy-3-methoxy-cinnamate involves its ability to scavenge free radicals, thereby reducing oxidative stress. It inhibits the release of pro-inflammatory cytokines and interacts with cellular pathways involved in inflammation and cancer progression. The compound can cross cell membranes and the blood-brain barrier, enhancing its bioavailability and effectiveness .

Comparaison Avec Des Composés Similaires

methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Similar compounds include:

Ethyl 4-hydroxy-3-methoxy-cinnamate: Similar structure but with an ethyl ester group.

Caffeic acid: Contains two hydroxyl groups on the aromatic ring.

Ferulic acid: The parent compound with a carboxylic acid group instead of a methyl ester

These compounds share some biological activities but differ in their solubility, stability, and specific applications.

Activité Biologique

Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as methyl ferulate, is a phenolic compound derived from ferulic acid. Its unique structure, which includes both a methoxy and a hydroxyl group on the aromatic ring, endows it with various biological activities. This article reviews its antioxidant, anti-inflammatory, anticancer properties, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical formula of this compound is . The compound is characterized by a conjugated double bond system that enhances its reactivity and biological activity.

Methyl ferulate exhibits its biological effects primarily through the following mechanisms:

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : The compound inhibits the release of pro-inflammatory cytokines, modulating inflammatory pathways .

- Anticancer Properties : Research indicates that methyl ferulate can inhibit cell growth in various cancer cell lines, including PC-3 (prostate cancer) and K562 (chronic myeloid leukemia) .

Biological Activity Overview

Case Studies and Research Findings

- Antioxidant Efficacy : A study demonstrated that methyl ferulate showed significant free radical scavenging activity compared to other phenolic compounds. It effectively reduced lipid peroxidation in vitro, highlighting its potential as a natural antioxidant .

- Anti-cancer Activity : In vitro studies revealed that methyl ferulate exhibited substantial cytotoxic effects on K562 cells with an IC50 value indicating effective inhibition of cell proliferation. The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further anticancer drug development .

- Neuroprotective Potential : Methyl ferulate has shown promise in neuroprotection by crossing the blood-brain barrier and exhibiting protective effects against neurodegenerative conditions through its antioxidant properties .

Applications in Medicine and Industry

- Pharmaceuticals : Due to its antioxidant and anti-inflammatory properties, methyl ferulate is being explored as a therapeutic agent for conditions related to oxidative stress, such as neurodegenerative diseases and cancer.

- Cosmetics : Its ability to scavenge free radicals makes it an attractive ingredient in skincare formulations aimed at reducing oxidative damage to the skin.

- Food Industry : Methyl ferulate is used as a natural preservative due to its antioxidant properties, helping to prolong shelf life and maintain food quality.

Propriétés

IUPAC Name |

methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXJFHANFIVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347441 | |

| Record name | Methyl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309-07-1 | |

| Record name | Methyl ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.